molecular formula C9H12ClN B1591722 1-(3-Chlorophenyl)propan-1-amine CAS No. 40023-86-7

1-(3-Chlorophenyl)propan-1-amine

Cat. No. B1591722
CAS RN: 40023-86-7
M. Wt: 169.65 g/mol
InChI Key: PLIWCUPYMOIFAV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)propan-1-amine is often used as a pharmaceutical intermediate and a starting material for organic synthesis . It is widely used in the pharmaceutical industry and can be used to synthesize a variety of drugs, such as anti-allergic drugs, anti-anxiety drugs, and fungicides .


Synthesis Analysis

Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .


Molecular Structure Analysis

The molecular formula of 1-(3-Chlorophenyl)propan-1-amine is C9H12ClN . The exact position of the peak in the IR spectrum is dependent on the amount of hydrogen bonding in the alcohol .


Chemical Reactions Analysis

In a mass spectrometer, alcohols fragment in two characteristic ways: alpha cleavage and dehydration . The dehydration of an alcohol in a mass spectrometer is essentially the same as the dehydration of an alcohol in a normal chemical reaction .


Physical And Chemical Properties Analysis

1-(3-Chlorophenyl)propan-1-amine has a molecular weight of 169.65 . It is stored in a dark place, sealed in dry, at 2-8°C . The density is 1.094g/cm3, and the boiling point is 234.965ºC at 760 mmHg .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Pharmaceuticals .

Summary of the Application

“1-(3-Chlorophenyl)propan-1-amine” is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

Methods of Application or Experimental Procedures

The method involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The process starts from prochiral ketones .

Results or Outcomes

After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Use in Laboratory Research

Specific Scientific Field

This compound is used in the field of Chemical Research .

Summary of the Application

“1-(3-Chlorophenyl)propan-1-amine” is used in laboratory research . It is intended for research, analysis, and scientific education .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the specific research context .

Results or Outcomes

The results or outcomes obtained can also vary greatly depending on the specific research context .

Use in Transaminase-Mediated Synthesis

Specific Scientific Field

This compound is used in the field of Biochemistry .

Summary of the Application

“1-(3-Chlorophenyl)propan-1-amine” is used in transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .

Methods of Application or Experimental Procedures

The method involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Results or Outcomes

The results or outcomes obtained can vary greatly depending on the specific research context .

Use in Chemical Research

Specific Scientific Field

This compound is used in the field of Chemical Research .

Summary of the Application

“1-(3-Chlorophenyl)propan-1-amine” is used in laboratory research . It is intended for research, analysis, and scientific education .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the specific research context .

Results or Outcomes

The results or outcomes obtained can also vary greatly depending on the specific research context .

Use in Synthesis of Drug-like Compounds

Specific Scientific Field

This compound is used in the field of Pharmaceuticals .

Summary of the Application

“1-(3-Chlorophenyl)propan-1-amine” is used in the synthesis of drug-like compounds . It is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .

Methods of Application or Experimental Procedures

The method involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Results or Outcomes

The results or outcomes obtained can vary greatly depending on the specific research context .

Safety And Hazards

1-(3-Chlorophenyl)propan-1-amine is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing . Personal protective equipment, including face protection, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

1-(3-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIWCUPYMOIFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586334
Record name 1-(3-Chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)propan-1-amine

CAS RN

40023-86-7
Record name 3-Chloro-α-ethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40023-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Mori, Y Ogawa, A Mochizuki, Y Nakamura… - Bioorganic & medicinal …, 2013 - Elsevier
We report synthesis and optimization of a series of (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as renin inhibitors. Chemical modification of P 1 ′ …
Number of citations: 13 www.sciencedirect.com

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